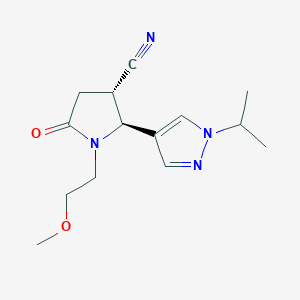

![molecular formula C19H21N3O4S B2492820 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 1351611-78-3](/img/structure/B2492820.png)

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3,4,5-trimethoxyphenyl)acetamide

货号 B2492820

CAS 编号:

1351611-78-3

分子量: 387.45

InChI 键: HDQAYAHHOFMOFJ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

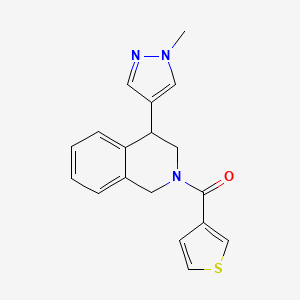

The compound “2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3,4,5-trimethoxyphenyl)acetamide” is a complex organic molecule. It contains a benzothiazole ring, which is a type of heterocyclic compound . The molecule also contains a trimethoxyphenyl group, which is a phenyl ring with three methoxy (OCH3) groups attached .

Molecular Structure Analysis

The benzothiazole ring in the molecule is aromatic, which means it is stable and can participate in pi stacking interactions. The trimethoxyphenyl group is also aromatic and the methoxy groups can participate in hydrogen bonding .Chemical Reactions Analysis

Benzothiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Benzothiazoles are generally stable compounds. The presence of the methoxy groups on the phenyl ring could increase the compound’s solubility in organic solvents .科学研究应用

- The compound’s derivatives, such as BTZ-Cz-OH and BTZ-DCz-OH, have been investigated for their photoluminescent properties. These materials exhibit green emission due to excited-state intramolecular proton transfer (ESIPT) characteristics. When coordinated with boron difluoride complexes (BTZ-Cz-BF and BTZ-DCz-BF), they show significant blue shifts and enhanced emission. These materials have been successfully employed as dopants in organic light-emitting diodes (OLEDs), demonstrating strong emission, low turn-on voltages (3.9-4.8 V), and improved performance compared to the ligands alone .

- The compound’s derivatives have been explored as potential inhibitors of PTP1B, an enzyme associated with type II diabetes. Among them, 3-(2-(benzo[d]thiazol-2-yl)thioacetamido)-4-methylbenzoic acid (4f) exhibited good PTP1B inhibitory activity (IC50 = 11.17 μM) and holds promise for diabetes therapy .

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a widely used compound for assessing cell viability based on redox potential. Actively respiring cells convert MTT into an insoluble purple formazan, allowing researchers to evaluate cell health .

- The compound 2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol (MMT) has been studied in different solvents, revealing distinct photophysical phenomena. Understanding its excited-state hydrogen bonding and proton transfer properties contributes to fundamental knowledge in this area .

- MMT plays a crucial role in naphthalene production. Its photophysical behavior varies depending on the solvent, making it an interesting compound for further investigation .

- Systematic experimental and theoretical studies have explored the photophysical, electrochemical, and thermal stability properties of ligands and their boron difluoride complexes. The restricted conformational changes in the complexes lead to significant blue shifts and enhanced emission. For instance, BTZ-PI-BF2 and BTZ-IM-BF2 exhibit maximum external quantum efficiencies (EQE) of 1.35% and 3.08%, respectively .

Photoluminescent Materials

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Cell Viability Assays

Excited-State Hydrogen Bonding and Photophysics

Materials for Naphthalene Synthesis

Theoretical Studies on Photophysics and Stability

未来方向

属性

IUPAC Name |

2-[1,3-benzothiazol-2-yl(methyl)amino]-N-(3,4,5-trimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S/c1-22(19-21-13-7-5-6-8-16(13)27-19)11-17(23)20-12-9-14(24-2)18(26-4)15(10-12)25-3/h5-10H,11H2,1-4H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQAYAHHOFMOFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1=CC(=C(C(=C1)OC)OC)OC)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3,4,5-trimethoxyphenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

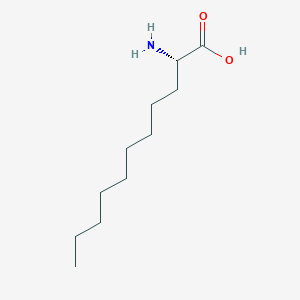

(S)-2-Aminoundecanoic acid

1254251-27-8

![2-[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2492744.png)

![4-((2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride](/img/structure/B2492749.png)

![6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridin-3-amine](/img/structure/B2492750.png)

![N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2492752.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2492753.png)

![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2492754.png)

![1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2492755.png)

![ethyl 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]pyrimidine-5-carboxylate](/img/structure/B2492757.png)